molecular formula C21H46NO4P B12407228 Miltefosine-d9

Miltefosine-d9

Cat. No.: B12407228
M. Wt: 416.6 g/mol
InChI Key: PQLXHQMOHUQAKB-WVZRYRIDSA-N
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Description

Miltefosine-d9 is a deuterated analog of miltefosine, a broad-spectrum antimicrobial and antileishmanial agent. Miltefosine was originally developed in the 1980s as an anti-cancer agent but is now primarily used to treat leishmaniasis, a disease caused by parasites of the Leishmania type . This compound is chemically similar to miltefosine but contains deuterium atoms, which can provide insights into the pharmacokinetics and metabolic pathways of the drug.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of miltefosine-d9 involves the incorporation of deuterium atoms into the miltefosine molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. The general synthetic route involves the reaction of hexadecylphosphocholine with deuterated ethyl phosphate under controlled conditions .

Industrial Production Methods

Industrial production of this compound follows similar principles to those used for miltefosine but requires the use of deuterated starting materials. The process involves large-scale reactions under optimized conditions to ensure high yield and purity. The use of deuterated solvents and reagents is crucial to achieve the desired isotopic labeling.

Chemical Reactions Analysis

Types of Reactions

Miltefosine-d9 undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like sodium azide and thiols are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include phosphonate derivatives, alcohol derivatives, and substituted this compound compounds.

Scientific Research Applications

Miltefosine-d9 has a wide range of scientific research applications:

    Chemistry: Used as a labeled compound to study reaction mechanisms and metabolic pathways.

    Biology: Employed in studies to understand the biological effects and interactions of miltefosine.

    Medicine: Investigated for its potential therapeutic effects and pharmacokinetics in treating diseases like leishmaniasis and cancer.

    Industry: Utilized in the development of new drugs and therapeutic agents

Mechanism of Action

Miltefosine-d9 exerts its effects through several mechanisms:

Comparison with Similar Compounds

Miltefosine-d9 is unique due to its deuterated nature, which provides distinct advantages in pharmacokinetic studies. Similar compounds include:

This compound stands out due to its enhanced stability and ability to provide detailed insights into the drug’s behavior in biological systems.

Properties

Molecular Formula

C21H46NO4P

Molecular Weight

416.6 g/mol

IUPAC Name

hexadecyl 2-[tris(trideuteriomethyl)azaniumyl]ethyl phosphate

InChI

InChI=1S/C21H46NO4P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20-25-27(23,24)26-21-19-22(2,3)4/h5-21H2,1-4H3/i2D3,3D3,4D3

InChI Key

PQLXHQMOHUQAKB-WVZRYRIDSA-N

Isomeric SMILES

[2H]C([2H])([2H])[N+](CCOP(=O)([O-])OCCCCCCCCCCCCCCCC)(C([2H])([2H])[2H])C([2H])([2H])[2H]

Canonical SMILES

CCCCCCCCCCCCCCCCOP(=O)([O-])OCC[N+](C)(C)C

Origin of Product

United States

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